3-Fluoro-5-(trifluoromethyl)phenylurea
Overview
Description
3-Fluoro-5-(trifluoromethyl)phenylurea is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications. The compound’s molecular structure consists of a phenyl ring substituted with a fluoro group at the third position and a trifluoromethyl group at the fifth position, along with a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylurea typically involves the reaction of 3-fluoro-5-(trifluoromethyl)aniline with an isocyanate or a carbamate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and the specific requirements of the end-use application. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoro or trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)phenylurea has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical properties and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific performance characteristics.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects.
Comparison with Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)phenylurea
- 3-Chloro-5-(trifluoromethyl)phenylurea
- 3-Fluoro-5-(difluoromethyl)phenylurea
Comparison: Compared to similar compounds, 3-Fluoro-5-(trifluoromethyl)phenylurea exhibits unique properties due to the specific positioning of the fluoro and trifluoromethyl groups. These structural differences can significantly impact the compound’s reactivity, stability, and biological activity. For instance, the presence of a fluoro group at the third position may enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications.
Properties
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTBMIPPRBHALF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)N)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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